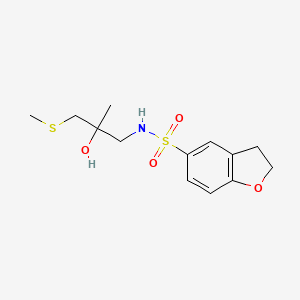

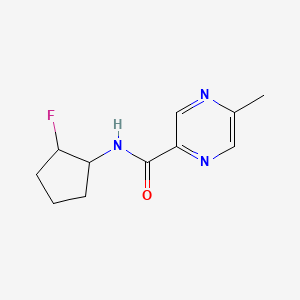

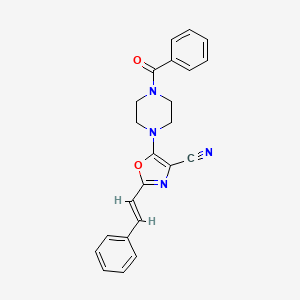

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is a potent inhibitor of a protein kinase called BRAF, which is involved in the regulation of cell growth and proliferation. It has been extensively studied for its potential as a therapeutic agent in the treatment of cancer.

Scientific Research Applications

Hydrogen-Bond Effect and Molecular Structure Investigation : Sulfamethazine Schiff-base, a compound with structural similarities, has been extensively studied for its hydrogen-bond effects, spectroscopic properties, and molecular structure through both theoretical and experimental approaches. This research emphasizes the stability arising from hyperconjugative interactions and intramolecular hydrogen bond analysis, providing insights into the electronic structures and potential for various applications (Mansour & Ghani, 2013).

Synthesis and Characterization of Novel Compounds : Another study focused on the synthesis and characterization of new sulfonamide molecules, highlighting their structural properties and interaction types within crystal states. This work underscores the significance of sulfonamide derivatives in material science and molecular engineering, offering a pathway to novel applications (Murthy et al., 2018).

Electrostatic Activation for Chemical Synthesis : The electrostatic effect of sulfonylonio functions has been utilized to perform SNAr reactions under mild conditions, showcasing a new route to synthesize pharmaceutically relevant 4-(1-pyridinio)-substituted benzenesulfonamides. This approach demonstrates the versatility of sulfonamide derivatives in facilitating chemical reactions that are critical for drug discovery and development (Weiss & Pühlhofer, 2001).

Corrosion Inhibition Studies : Research into piperidine derivatives related to sulfonamide compounds has identified their potential as corrosion inhibitors for iron, showcasing the importance of these derivatives in industrial applications, particularly in protecting metals from corrosion (Kaya et al., 2016).

Antifungal Activity : Novel triazepines, pyrimidines, and azoles incorporating a sulfonamide moiety have been synthesized, with some showing promising antifungal activity. This highlights the potential of sulfonamide derivatives in contributing to the development of new antifungal agents (Khodairy et al., 2016).

properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4O2S/c1-19(2)13-16-6-5-9(18-13)8-17-22(20,21)10-3-4-11(14)12(15)7-10/h3-7,17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGVYYXRCKFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)

![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)

![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)